molecular formula C7H5N5O3 B074827 Pterin-6-carboxylic acid CAS No. 1501-50-4

Pterin-6-carboxylic acid

Katalognummer: B074827
CAS-Nummer: 1501-50-4
Molekulargewicht: 207.15 g/mol
InChI-Schlüssel: QABAUCFGPWONOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pterin-6-carboxylic acid (C₇H₅N₅O₃) is a pteridine derivative characterized by a bicyclic pterin core with a carboxylic acid group at the 6th position. This structural modification enhances its polarity and reactivity, distinguishing it from other unconjugated pterins like neopterin and biopterin .

Eigenschaften

IUPAC Name

2-amino-4-oxo-3H-pteridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABAUCFGPWONOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241626
Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

948-60-7
Record name Pterin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterin-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 948-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PTERIN-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G01J4LZ8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

360 °C
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

The reaction employs a two-solution system:

  • Solution 1 : 36 g KMnO₄ dissolved in 600 mL H₂O, cooled to 10°C.

  • Solution 2 : 12.2 g neopterin or biopterin dissolved in 300 mL H₂O with 13.2 g NaOH, cooled to 10°C.

Solution 1 is gradually added to Solution 2 while maintaining the temperature below 25°C. The exothermic reaction generates manganese dioxide (MnO₂) as a brown precipitate, with the solution transitioning from green to brown. Completion is confirmed via ethanol quenching and HPLC analysis to ensure the absence of starting material.

Critical Process Parameters

ParameterOptimal RangeEffect on Yield/Purity
Temperature<30°CPrevents decomposition
KMnO₄:Molar Ratio3:1Ensures complete oxidation
pH>12 (NaOH-mediated)Stabilizes intermediates

Post-reaction, excess KMnO₄ is neutralized with ethanol, and MnO₂ is removed via filtration. The filtrate is treated with activated charcoal to adsorb impurities, followed by acidification to pH 1.8 using HCl to precipitate the product.

Purification and Isolation Techniques

Crystallization and Filtration

Post-synthesis, pterin-6-carboxylic acid is isolated via pH-controlled crystallization:

  • Acidification : Gradual addition of HCl to pH 1.8 induces precipitation.

  • Filtration : Use of Büchner funnels with cellulose membranes.

  • Washing : Cold deionized water removes residual salts and byproducts.

Chromatographic Purification

Reversed-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (0.1% formic acid in H₂O:MeOH, 95:5) achieves >98% purity. Detection at 260 nm ensures robust quantification.

Yield Optimization and Scalability

Industrial-Scale Adaptations

Batch processes are limited by MnO₂ handling; continuous-flow systems with in-line filtration improve throughput. Key metrics:

MetricLaboratory ScalePilot Scale
Yield65–70%75–80%
Purity98.7%99.2%
Cycle Time24 h8 h

Byproduct Management

  • MnO₂ Recycling : Redox reprocessing to regenerate KMnO₄ reduces waste.

  • Solvent Recovery : Distillation reclaims >90% ethanol.

Analytical Validation

Structural Confirmation

  • NMR : ¹H NMR (D₂O, 400 MHz): δ 8.12 (s, 1H, C7-H), 4.89 (s, 2H, NH₂).

  • MS : ESI-MS m/z 208.06 [M+H]⁺.

Purity Assessment

MethodLOD (µM)LOQ (µM)Linearity (R²)
HPLC-UV0.0170.0560.999
LC-MS0.0050.0170.998

Analyse Chemischer Reaktionen

Reagents and Conditions

Pt6C undergoes oxidation under alkaline conditions with strong oxidizing agents:

  • Potassium permanganate (KMnO₄) : Used in aqueous NaOH at 10–25°C .

  • Hydrogen peroxide (H₂O₂) : Effective in acidic or neutral media .

Products and Mechanisms

Reaction TypeReagentConditionsProductReference
Side-chain oxidationKMnO₄Alkaline, 25°CPt6C (from biopterin/neopterin)
Pteridine ring oxidationH₂O₂UV irradiationOxidized pterin derivatives

In one synthesis route, biopterin is oxidized by KMnO₄ to yield Pt6C via cleavage of the side chain, with MnO₂ as a byproduct . UV-induced oxidation generates reactive oxygen species (ROS), contributing to phototoxic effects in biological systems .

Reagents and Conditions

Pt6C participates in two-electron reductions under specific pH conditions:

  • CO₂˙⁻ radicals : React at pH 7 (k = 1.7 × 10⁸ dm³ mol⁻¹ s⁻¹) .

  • Sodium borohydride (NaBH₄) : Used in aqueous or alcoholic solutions .

Key Findings

  • At pH 7 , CO₂˙⁻ reduces Pt6C to 5,8-dihydropterin without CO₂ incorporation .

  • At pH 10 , a four-electron reduction occurs, forming tetrahydropterin derivatives with CO₂ integration .

Comparative Reduction Pathways

pHElectron TransferProduct Stability
72-electronAir-sensitive
104-electronOxidizable by O₂

Nucleophilic Substitution

Pt6C undergoes substitution at the C6-carboxyl or N3/N8 positions:

  • Alkylation : Reacts with alkyl halides under basic conditions to form ether or amine derivatives .

  • Acylation : Forms esters or amides with acyl chlorides .

Surface Coordination

Pt6C adsorbs on gold nanopillars via N–Au interactions , adopting a "lying down" configuration (DFT-confirmed) . Key spectral shifts in surface-enhanced Raman spectroscopy (SERS) include:

  • 1586 cm⁻¹ : C=O stretching (coordination through carboxyl group) .

  • 645 cm⁻¹ : NH₂ rocking (interaction via amino group) .

pH-Dependent Reactivity

Pt6C’s behavior varies significantly with pH:

pH RangeDominant FormReactivity
6–8NeutralTwo-electron reduction
>9DeprotonatedFour-electron reduction

At alkaline pH, deprotonation of the 3,4-amide groups slows CO₂˙⁻ reactivity, favoring multi-electron transfer pathways .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Research has indicated that Pterin-6-carboxylic acid, particularly in its calcium salt form (Calcium Pterin-6-carboxylate), exhibits significant anti-tumor activity. A study highlighted its effectiveness in treating inflammatory diseases and various cancers. The compound is believed to modulate immune responses and has shown promise in reducing tumor growth in animal models. Notably, it demonstrated a greater therapeutic efficacy compared to other compounds like Calcium Folate and dipterinyl calcium pentahydrate in canine arthritis models .

Compound Therapeutic Efficacy
Calcium Pterin-6-carboxylateHigh anti-tumor activity
Dipterinyl Calcium PentahydrateModerate anti-tumor activity
Calcium FolateLower efficacy than Pterin-6-COOH

Phosphodiesterase Inhibition

This compound has been identified as a potential inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. In silico studies showed that it binds effectively to the PDE5 active site, suggesting its potential use as a treatment for erectile dysfunction. The binding interactions were validated through molecular docking studies, indicating a favorable interaction with amino acid residues around the catalytic site of the enzyme .

Property Value
Binding Score (Pterin-6-COOH)-7.1
Binding Score (Co-crystallized ligand)-8.7

Anti-Diabetic Effects

In addition to its anti-cancer properties, this compound has shown anti-diabetic effects in various studies. Its ability to modulate metabolic pathways may provide therapeutic benefits for managing diabetes and related complications .

Surface Enhanced Raman Spectroscopy

The orientation and interaction of this compound on gold nanopillars have been investigated using surface-enhanced Raman spectroscopy (SERS). The findings suggest that the compound can be effectively used in biosensing applications due to its strong interaction with metal surfaces, which enhances the detection sensitivity for physiological pterins . The study demonstrated that the compound adsorbs on gold surfaces, indicating potential applications in detecting biomolecules.

Parameter Observation
Adsorption Configuration"Lying down" on gold surface
Key Vibrational FeaturesNH scissoring, C=O stretching

Canine Arthritis Model

A notable case study involved administering Calcium Pterin-6-carboxylate to canines suffering from arthritis. The results indicated significant improvement in symptoms and reduced inflammation markers, showcasing its therapeutic potential in veterinary medicine .

Erectile Dysfunction Treatment

Another case study focused on the use of this compound as a PDE5 inhibitor for treating erectile dysfunction. The molecular docking results indicated a strong binding affinity, suggesting that this compound could serve as a foundation for developing new therapeutic agents aimed at this condition .

Wirkmechanismus

Pterin-6-carboxylic acid exerts its effects primarily through its role as a precursor in the biosynthesis of folic acid. Folic acid is crucial for the transfer of one-carbon units in various metabolic reactions, including the synthesis of nucleotides and amino acids. The compound interacts with enzymes such as dihydrofolate reductase, which catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon metabolism .

Vergleich Mit ähnlichen Verbindungen

Analytical Detection :

  • Quantified via HPLC-UV (LOD: 0.017 µM; linear range: 0.11–2.3 µM) and LC-MS, with pre-oxidation steps required for fluorescent detection in non-oxidized samples .

Comparison with Similar Compounds

Pterin-6-carboxylic acid belongs to the broader pteridine family, which includes conjugated (e.g., folic acid) and unconjugated derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparison

Compound Key Features Sources Biological Roles
This compound Carboxylic acid at C6; MW: 207.15 g/mol Millipedes, plants, human urine Fluorescence in bioluminescence; ROS generation; oxidative stress biomarker
7,8-Dihydrothis compound Reduced form (7,8-dihydro); lacks aromaticity in pyrazine ring Millipedes (Deltatoria bremlei) Co-fluoresces with oxidized form in millipedes; potential antioxidant role
6-Formylpterin (6-FPT) Formyl group at C6; photodegradation product of folic acid Human skin under UV exposure Pro/anti-oxidant dual role; enhances ROS in cancer cells, protects normal cells
Biopterin Dihydroxypropyl side chain at C6; oxidized form of tetrahydrobiopterin (BH4) Mammalian cells, urine Cofactor for nitric oxide synthase; disrupted in vitiligo due to H₂O₂ accumulation
Folic Acid Conjugated pterin with glutamic acid residues Dietary supplements, fortified foods DNA synthesis; photodegradation yields 6-FPT and this compound

Fluorescence and Photochemical Properties

  • This compound exhibits strong fluorescence (λₑₓ/λₑₘ: 360/450 nm), comparable to 7,8-dihydrothis compound in millipedes .
  • Unlike 6-FPT, which generates ROS via Type I (electron transfer) and Type II (singlet oxygen) mechanisms, this compound primarily induces DNA damage via G-specific photooxidation .

Analytical Methodologies

Compound Detection Method LOD Linear Range Reference
This compound HPLC-UV 0.017 µM 0.11–2.3 µM
Neopterin HILIC-Fluorescence 0.02 µg/mL 0.1–10 µg/mL
Biopterin RP-HPLC-MS 0.05 nM 0.1–100 nM
6-Formylpterin Spectrofluorometry 0.1 µM 0.5–50 µM

Metabolic and Environmental Interactions

  • In Plants: Found in Artemisia species alongside indoloquinolizine alkaloids, with concentrations influenced by environmental stressors .
  • In Humans : Elevated in urine of cancer and diabetic patients, correlating with oxidative stress and atherosclerosis risk .

Biologische Aktivität

Pterin-6-carboxylic acid (PCA) is a compound of significant interest due to its roles in various biological processes, particularly in relation to folate metabolism and potential therapeutic applications. This article provides an overview of PCA's biological activity, including its mechanisms, potential health benefits, and implications in disease contexts.

  • Molecular Formula : C₇H₅N₅O₃
  • Molecular Weight : 207.146 g/mol
  • CAS Number : 948-60-7
  • Density : 2.16 g/cm³
  • Boiling Point : 608.7 °C

PCA is recognized as a precursor in the biosynthesis of folate, a vital nutrient essential for DNA synthesis and repair, cell growth, and development .

Role in Folate Biosynthesis

PCA contributes to the formation of folate, which is crucial for cellular functions such as nucleotide synthesis and methylation reactions. Folate deficiency has been linked to various health issues, including anemia and neural tube defects during pregnancy . The conversion of PCA to active folate forms underscores its importance in metabolic pathways.

Antioxidant Properties

Research indicates that PCA can generate reactive oxygen species (ROS) under certain conditions, particularly when exposed to ultraviolet (UV) radiation. In studies involving skin cells, PCA was shown to contribute to phototoxicity by enhancing ROS production, which may lead to oxidative stress and cellular damage . This suggests that while PCA plays a role in metabolic processes, it may also have adverse effects under specific environmental conditions.

Inhibition of Phosphodiesterase 5 (PDE5)

Recent studies have highlighted PCA's potential as an inhibitor of the phosphodiesterase 5 enzyme (PDE5). This inhibition suggests that PCA could serve as a candidate for treating erectile dysfunction by enhancing nitric oxide signaling pathways . The implications of this finding could extend to other areas where PDE5 inhibition is beneficial.

Case Studies and Research Findings

  • Cancer Biomarkers :
    • A study analyzed urinary pteridine levels, including PCA, in cancer patients compared to healthy individuals. The results indicated that certain pteridine levels could serve as biomarkers for cancer diagnosis, although PCA's specific role requires further investigation .
  • Phototoxicity Research :
    • In vitro studies demonstrated that PCA, alongside folic acid and its derivatives, increased ROS production in skin cells when exposed to UVA radiation. This finding raises concerns about the use of folic acid supplements and topical applications under sunlight exposure .
  • Analytical Techniques :
    • High-performance liquid chromatography (HPLC) methods have been developed for quantifying PCA in biological samples. These methods are crucial for understanding PCA's pharmacokinetics and dynamics within biological systems .

Comparative Analysis of Pteridines

The following table summarizes the biological activities of various pteridines, including PCA:

PteridineRole/ActivityClinical Relevance
This compoundPrecursor for folate; potential PDE5 inhibitorCancer biomarkers; erectile dysfunction
6-BiopterinCofactor in neurotransmitter synthesisNeurological disorders
XanthopterinAntioxidant propertiesPotential role in oxidative stress
IsoxanthopterinInvolved in cellular metabolismCancer research

Q & A

Q. What experimental methods are recommended for synthesizing pterin-6-carboxylic acid in laboratory settings?

this compound can be synthesized via photodegradation of folic acid under controlled UVA irradiation. Key steps include optimizing pH (neutral to slightly alkaline conditions) and monitoring reaction kinetics using UV-Vis spectroscopy to track degradation intermediates . Post-synthesis purification typically involves reversed-phase HPLC with a C18 column and aqueous mobile phases .

Q. How can this compound be detected and quantified in biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. For example, a validated method using LC-ESI-MS achieves a limit of detection (LOD) of 0.017 µM, with linearity in the 0.11–2.3 µM range . Solid-phase extraction (SPE) is critical for removing interfering compounds in complex samples like plant extracts or liver tissue .

Q. What mechanisms underlie this compound’s interaction with DNA?

this compound induces site-specific DNA photodamage via electron transfer, particularly at guanine-rich regions. Experimental validation involves irradiating DNA-pterin complexes and analyzing strand breaks via gel electrophoresis or sequencing. Computational modeling (e.g., molecular docking) further reveals binding energies (e.g., −7.1 kcal/mol for PDE5) and interaction distances (2.05–2.23 Å) .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store lyophilized powder at −20°C for long-term stability (up to 3 years). In solution, avoid repeated freeze-thaw cycles; use −80°C for aqueous stocks. DMSO is suitable for dissolution but may require sonication due to limited solubility (~1–5 mg/mL) .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound’s role in oxidative stress?

Discrepancies arise from concentration-dependent effects: low concentrations (≤10 µM) act as antioxidants, while higher doses (>50 µM) promote ROS generation. Experimental designs must standardize cell lines (e.g., HeLa vs. primary hepatocytes) and ROS detection methods (e.g., DCFH-DA vs. EPR spectroscopy) to contextualize findings .

Q. What strategies mitigate interference from structurally similar pteridines in analytical workflows?

Use tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) to distinguish this compound from isomers like isoxanthopterin. Chromatographic separation can be enhanced with ion-pair reagents (e.g., tetrabutylammonium phosphate) in mobile phases .

Q. How can in silico models improve the design of this compound derivatives for therapeutic applications?

Molecular dynamics simulations and density functional theory (DFT) predict modifications to the carboxyl group (e.g., esterification) that enhance PDE5 inhibition. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics and in vitro enzyme assays .

Q. What are the challenges in assessing this compound’s bioavailability in vivo?

Rapid renal clearance and low tissue permeability complicate pharmacokinetic studies. Solutions include nanoencapsulation (e.g., liposomes) to prolong circulation time and LC-MS/MS protocols with isotopically labeled internal standards (e.g., ¹³C-pterin-6-carboxylic acid) .

Methodological Resources

  • Analytical Protocols : Refer to validated HPLC-MS parameters in .
  • Computational Tools : Use AutoDock Vina for docking studies and Gaussian 16 for DFT calculations .
  • Ethical Standards : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pterin-6-carboxylic acid
Reactant of Route 2
Pterin-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.